molecular formula C20H32O6 B12754694 5,15-Dihydroperoxyeicosatetraenoic acid CAS No. 76964-60-8

5,15-Dihydroperoxyeicosatetraenoic acid

Cat. No.: B12754694
CAS No.: 76964-60-8
M. Wt: 368.5 g/mol
InChI Key: PCIOUQYHTPPZEM-NHEJYXRYSA-N
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Description

5,15-Dihydroperoxyeicosatetraenoic acid is a compound that plays a significant role as an intermediate in the biosynthesis of lipoxins. Lipoxins are specialized pro-resolving lipid mediators that are involved in the resolution of inflammation. This compound is derived from arachidonic acid through the action of lipoxygenases, which are enzymes that catalyze the oxygenation of polyunsaturated fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dihydroperoxyeicosatetraenoic acid typically involves the enzymatic oxygenation of arachidonic acid. This process is mediated by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase. The reaction conditions often include the presence of molecular oxygen and a suitable buffer system to maintain the pH .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its specialized and research-focused applications. the enzymatic synthesis method described above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

5,15-Dihydroperoxyeicosatetraenoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as glutathione for reduction, and various nucleophiles for substitution reactions. The conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity .

Major Products Formed

The major products formed from these reactions include lipoxins, which are anti-inflammatory and pro-resolving lipid mediators, and dihydroxy derivatives, which have various biological activities .

Scientific Research Applications

5,15-Dihydroperoxyeicosatetraenoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,15-Dihydroperoxyeicosatetraenoic acid involves its conversion to lipoxins through the action of lipoxygenases. These enzymes catalyze the oxygenation of arachidonic acid to form this compound, which is then further converted to lipoxins. Lipoxins exert their effects by binding to specific receptors on the surface of cells, leading to the activation of signaling pathways that promote the resolution of inflammation .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroperoxyeicosatetraenoic acid: Another intermediate in the lipoxygenase pathway.

    15-Hydroperoxyeicosatetraenoic acid: Also involved in the biosynthesis of lipoxins.

    12-Hydroperoxyeicosatetraenoic acid: A product of 12-lipoxygenase activity.

Uniqueness

5,15-Dihydroperoxyeicosatetraenoic acid is unique in that it serves as a dual substrate for both 5-lipoxygenase and 15-lipoxygenase, leading to the formation of lipoxins. This dual role makes it a critical intermediate in the biosynthesis of these important anti-inflammatory mediators .

Properties

CAS No.

76964-60-8

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(5S,6E,8E,11Z,13Z,15S)-5,15-dihydroperoxyicosa-6,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-9-13-18(25-23)14-10-7-5-4-6-8-11-15-19(26-24)16-12-17-20(21)22/h5-8,10-11,14-15,18-19,23-24H,2-4,9,12-13,16-17H2,1H3,(H,21,22)/b7-5-,8-6+,14-10-,15-11+/t18-,19+/m0/s1

InChI Key

PCIOUQYHTPPZEM-NHEJYXRYSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C\C=C/C/C=C/C=C/[C@H](CCCC(=O)O)OO)OO

Canonical SMILES

CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)OO)OO

Origin of Product

United States

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